4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Overview
Description
“4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1061596-54-0 . It has a molecular weight of 273.74 and its IUPAC name is 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNO3S/c1-11(2)6-10(14)13-9-4-3-7(5-8(9)11)17(12,15)16/h3-5H,6H2,1-2H3,(H,13,14) .Physical and Chemical Properties Analysis
This compound has a melting point of 177-178 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Structural Analysis
- A study by Fischli et al. (1974) explored the addition of sulfonyl chloride isocyanate to tricyclic compounds, producing a new aza-tricyclic species, elucidated through X-ray analysis. This showcases the compound's role in developing new chemical structures and understanding molecular interactions (Fischli, Mayer, & Oberhänsli, 1974).
- Bunce et al. (2012) reported a synthetic project that involved the use of substituted 4,4-dimethyl-tetrahydroisoquinolines in drug analogs, highlighting its significance in pharmaceutical chemistry (Bunce, Cain, & Cooper, 2012).
Reactivity and Cyclization Studies
- Williamson and Ward (2005) demonstrated the cyclization of anilines to yield various derivatives, including dimethyl-1,2-dihydroquinolines. Their work exemplifies the compound's reactivity and its potential for creating diverse chemical structures (Williamson & Ward, 2005).
- In 2013, Bunce et al. studied Lewis Acid-promoted Friedel-Crafts Cyclizations to synthesize tetrahydroquinolines, demonstrating the compound's utility in facilitating complex chemical reactions (Bunce, Cain, & Cooper, 2013).
Molecular Interaction and Analysis
- Annibale et al. (1992) researched the reaction mechanisms involving nitrogen donors and platinum complexes, providing insight into the compound's behavior in complex chemical systems (Annibale, Bonivento, Cattalini, & Tobe, 1992).
- Zheng et al. (2018) developed a green chemical method for oxidizing tetrahydroisoquinolines, showcasing the environmental applications of the compound in sustainable chemistry (Zheng, Trieu, Li, Zhu, He, Fan, & Shi, 2018).
Biomedical and Pharmacological Research
- Cao et al. (2014) highlighted the use of derivatives of tetrahydroquinolines in biomedical research, particularly in developing ratiometric fluorescent thermometers with potential medical applications (Cao, Liu, Qiao, Zhao, Yin, Mao, Zhang, & Xu, 2014).
- Ohba et al. (2012) studied derivatives of sulfonylisoquinoline, which can provide valuable insights into drug design and development (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
Properties
IUPAC Name |
4,4-dimethyl-2-oxo-1,3-dihydroquinoline-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-11(2)6-10(14)13-9-4-3-7(5-8(9)11)17(12,15)16/h3-5H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUURRPCXJZJTBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061596-54-0 | |
Record name | 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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